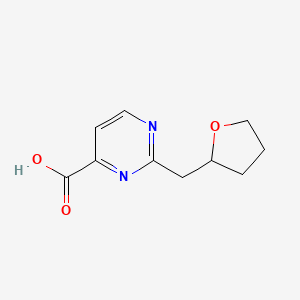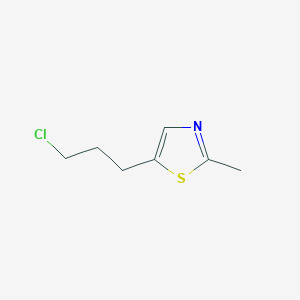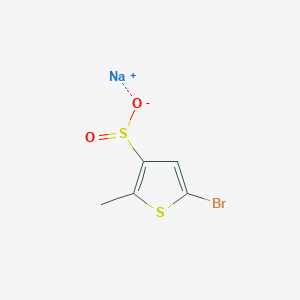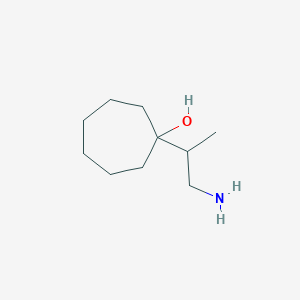
2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an oxolan-2-ylmethyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with oxolan-2-ylmethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and carboxylation. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: K2CO3 in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxolan-3-ylmethyl)pyrimidine-4-carboxylic acid: Similar structure but with a different position of the oxolan group.
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid: Contains a pyridine ring instead of an oxolan group.
Uniqueness
2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-2-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h3-4,7H,1-2,5-6H2,(H,13,14) |
InChI-Schlüssel |
SASGTDCAHQQIHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)




![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
